Osanetant

Neuropharmacology Receptor Pharmacology GPCR Antagonists

Osanetant (SR142801) is the first described potent, non-peptide NK3 receptor antagonist, offering sub-nanomolar affinity (Ki=0.21nM) for human NK3. Its unique binding mode and aberrant Schild plot distinguish it from alternatives like talnetant. Pronounced species selectivity (>25-fold human vs. rat) makes it essential for translational CNS research, including gerbil anxiety/depression models. Ideal as a reference standard in HTS campaigns and for studying non-classical antagonism. Choose osanetant for reproducible, mechanism-specific results where simple antagonist substitution is scientifically invalid.

Molecular Formula C35H41Cl2N3O2
Molecular Weight 606.6 g/mol
CAS No. 160492-56-8
Cat. No. B1677505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsanetant
CAS160492-56-8
Synonyms(S)-(N)-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-N-methylacetamide
osanetant
SR 142801
SR 142806
SR-142801
SR142801
Molecular FormulaC35H41Cl2N3O2
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
InChIInChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1
InChIKeyDZOJBGLFWINFBF-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Osanetant (SR142801, CAS 160492-56-8): A Selective NK3 Receptor Antagonist for Research Applications


Osanetant (developmental code SR142801; CAS 160492-56-8) is a potent, selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor [1]. It was the first non-peptide NK3 antagonist developed, discovered by Sanofi-Synthélabo in the mid-1990s [2]. Chemically, it is designated as (S)-(-)-N-(α-ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide with a molecular formula of C35H41Cl2N3O2 and a molecular weight of 606.625 g/mol [3]. Osanetant demonstrates high affinity for the human NK3 receptor (Ki values ranging from 0.21 nM to 1.2 nM depending on assay conditions) and exhibits marked selectivity over NK1 and NK2 receptors [4]. The compound was advanced to Phase IIa clinical trials for schizophrenia and panic disorder, showing superiority to placebo on global assessment of efficacy and measures of positive symptoms in schizophrenia [5][6]. While clinical development was discontinued in 2005, osanetant remains a valuable pharmacological tool compound for investigating the role of NK3 receptors in central nervous system disorders, neuroendocrine regulation, and inflammatory conditions [7].

Osanetant: Why Other NK3 Antagonists Are Not Direct Substitutes


While several NK3 receptor antagonists exist as research tools (e.g., talnetant, fezolinetant, pavinetant), they are not functionally interchangeable with osanetant. Despite sharing a common molecular target, these compounds exhibit critical differences in binding kinetics, species-dependent pharmacology, and functional antagonism profiles [1]. Osanetant demonstrates a unique species-dependent mode of antagonism: it acts as a pseudoirreversible, apparent noncompetitive antagonist at guinea pig NK3 receptors while behaving competitively at human NK3 receptors [2]. This property is not shared by talnetant, which maintains competitive antagonism across species [3]. Furthermore, osanetant displays an aberrant Schild plot with a steep slope (3.3 ± 0.5) and an elevated functional Kb value (12 nM) compared to its binding Ki (0.8 nM), a distinctive functional signature that talnetant does not exhibit (Schild slope ~1.0) [4]. These pharmacological distinctions mean that experimental outcomes obtained with one NK3 antagonist cannot be assumed to replicate with another. Researchers must select the specific compound validated for their experimental system and intended application, as substitution risks irreproducible data and misinterpretation of NK3 receptor pharmacology [5].

Quantitative Differentiation of Osanetant vs. NK3 Antagonist Comparators


Binding Affinity (Ki) Comparison: Osanetant vs. Talnetant at Human NK3 Receptors

In head-to-head competitive binding assays using [3H]-osanetant as the radioligand on human NK3 receptor membranes, osanetant demonstrates higher apparent affinity than talnetant. Osanetant exhibits a Ki of 0.5 ± 0.0 nM compared to talnetant's Ki of 3.0 ± 0.4 nM, representing an approximately 6-fold higher binding affinity [1]. This affinity advantage is consistent across multiple species, with osanetant maintaining sub-nanomolar Ki values in cynomolgus monkey (0.8 nM), gerbil (0.8 nM), and guinea pig (0.6 nM) NK3 receptors, whereas talnetant shows higher Ki values in these species [1].

Neuropharmacology Receptor Pharmacology GPCR Antagonists

Functional Antagonism Potency (pA2 and Kb): Osanetant vs. Talnetant in Cellular Ca2+ Mobilization

Despite higher binding affinity, osanetant exhibits a distinct functional profile compared to talnetant in cellular Ca2+ mobilization assays. Osanetant shows an aberrant Schild plot with a steep slope of 3.3 ± 0.5 and a functional Kb value of 12 nM (elevated 15-fold compared to its binding Ki of 0.8 nM in the same study) [1]. In contrast, talnetant displays a normal Schild plot with a slope close to unity (0.88-1.26 across species) and a Kb value similar to its Ki [2]. Across six species, osanetant's functional potency (pA2 values) ranges from 6.89 (mouse) to 8.56 (gerbil), with corresponding Kb values from 2.75 nM to 128.83 nM, demonstrating significant species variability [2].

Functional Pharmacology Schild Analysis GPCR Signaling

Receptor Subtype Selectivity Profile: Osanetant vs. Talnetant

Osanetant demonstrates high selectivity for NK3 receptors over NK1 and NK2 receptors. In CHO cells expressing recombinant human receptors, osanetant exhibits a Ki of 0.21 nM for NK3, with Kis of >100 nM for NK1 and 20 nM (0.02 µM) for NK2 receptors . This represents >476-fold selectivity over NK1 and 95-fold selectivity over NK2. For comparison, talnetant (Ki = 1.4 nM for NK3) shows 100-fold selectivity over NK2 (Ki = 144 nM) and no measurable affinity for NK1 at concentrations up to 100 µM [1]. Both compounds provide robust NK3 selectivity, but osanetant's sub-nanomolar NK3 affinity combined with its distinct species-dependent antagonism profile differentiates it for applications requiring high-potency NK3 blockade with minimal NK2 interference.

Receptor Selectivity Off-Target Pharmacology Tachykinin Receptors

In Vivo CNS Target Engagement: Osanetant Receptor Occupancy

Osanetant demonstrates dose-dependent central nervous system (CNS) penetration and NK3 receptor occupancy in vivo. Using ex vivo autoradiography in gerbil brain, osanetant achieved dose-dependent NK3 receptor occupancy following subcutaneous administration, with an ED50 of 0.85 mg/kg [1]. This in vivo target engagement correlates with behavioral efficacy: osanetant (5 and 10 mg/kg) significantly increased the duration of social interaction (anxiolytic-like effect) and reduced immobility time in the tonic immobility test (antidepressant-like effect) in gerbils [2]. These data confirm that osanetant achieves meaningful CNS concentrations and functional NK3 receptor blockade at behaviorally relevant doses.

In Vivo Pharmacology CNS Penetration Receptor Occupancy

Clinical Differentiation: Osanetant vs. Placebo in Schizophrenia Positive Symptoms

In Phase IIa clinical trials, osanetant demonstrated statistically significant superiority to placebo on global assessment of efficacy and measures of positive symptoms in schizophrenia patients [1]. This clinical evidence distinguishes osanetant as one of only two NK3 antagonists (alongside talnetant) to show positive efficacy signals in schizophrenia, providing human validation of the NK3 antagonism mechanism for antipsychotic effect [2]. Notably, clinical development was discontinued for business portfolio reasons rather than lack of efficacy or safety concerns [3]. This clinical validation supports osanetant's continued use as a pharmacological tool for probing NK3 receptor-mediated effects on dopaminergic and serotonergic systems relevant to psychosis.

Clinical Pharmacology Antipsychotic Efficacy Schizophrenia

Validated Application Scenarios for Osanetant in Research


NK3 Receptor Pharmacology Studies Requiring High-Affinity Selective Antagonism

Osanetant is the optimal tool compound for in vitro studies requiring high-affinity, selective NK3 receptor blockade. With a Ki of 0.21-0.5 nM at human NK3 receptors and >95-fold selectivity over NK2 receptors , osanetant enables researchers to isolate NK3-mediated signaling pathways without confounding off-target effects at NK1 or NK2 receptors. The compound's well-characterized competitive binding at the orthosteric site of human NK3 receptors [1] supports its use in radioligand binding assays, functional Ca2+ mobilization studies, and investigations of NK3 receptor desensitization and internalization mechanisms. Researchers can confidently attribute observed pharmacological effects to specific NK3 receptor antagonism when using osanetant at concentrations below 10 nM, where NK2 cross-reactivity is minimal [2].

In Vivo Behavioral Models of Anxiety, Depression, and Psychosis

Osanetant is validated for in vivo behavioral pharmacology studies in rodent models relevant to psychiatric disorders. In gerbils, osanetant (5-10 mg/kg) produces robust anxiolytic-like effects in the social interaction test and antidepressant-like effects in the tonic immobility test . Critically, osanetant achieves dose-dependent CNS NK3 receptor occupancy with an ED50 of 0.85 mg/kg (s.c.) [1], confirming that behavioral effects correlate with target engagement. These validated behavioral paradigms and established dosing regimens make osanetant suitable for studies investigating the role of NK3 receptors in mood regulation, stress responses, and psychosis-related behaviors. The compound's clinical proof-of-concept in schizophrenia [2] further supports its translational relevance for antipsychotic mechanism studies.

Species-Comparative NK3 Pharmacology and Receptor Structure-Function Studies

Osanetant's unique species-dependent pharmacological profile—acting as a pseudoirreversible, apparent noncompetitive antagonist at guinea pig NK3 receptors while behaving competitively at human NK3 receptors —makes it an essential tool for comparative pharmacology and receptor mutagenesis studies. This property enables researchers to investigate species-specific differences in NK3 receptor structure, ligand binding pocket architecture, and antagonist binding kinetics. Studies using osanetant have identified critical residues in transmembrane domain 2 that govern dissociation kinetics and antagonism mode [1]. For laboratories conducting cross-species NK3 receptor characterization or structure-activity relationship (SAR) studies, osanetant provides a well-characterized reference antagonist with documented species-dependent behavior that can serve as a benchmark for evaluating novel NK3 ligands [2].

In Vivo Neuroinflammation and Respiratory Disease Models

Osanetant has demonstrated efficacy in preclinical models of allergic inflammation. In an ovalbumin-sensitized mouse model of allergic asthma, osanetant inhibited ovalbumin-induced increases in bronchoalveolar lavage fluid (BALF) neutrophil, eosinophil, and lymphocyte infiltration . This anti-inflammatory activity, combined with osanetant's ability to inhibit neurokinin B-induced contractions and acetylcholine release in isolated guinea pig ileal strips in a concentration-dependent manner [1], supports its use in studies investigating the role of NK3 receptors in neurogenic inflammation, airway hyperresponsiveness, and gastrointestinal motility disorders. Researchers investigating NK3 receptor contributions to inflammatory cell recruitment and peripheral tachykinin signaling can leverage osanetant's established in vivo anti-inflammatory profile as a reference standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osanetant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.